![molecular formula C16H22N2O B362340 [1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol CAS No. 537702-17-3](/img/structure/B362340.png)
[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol
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Description
“[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol” is a chemical compound with the molecular formula C16H22N2O . It is a derivative of benzimidazole, which is an important heterocyclic motif widely investigated by synthetic chemists due to its medicinal importance .
Synthesis Analysis
Benzimidazole derivatives can be synthesized via rearrangements of quinoxalinones when exposed to nucleophilic rearrangements . This method has been used for the synthesis of various biheterocyclic motifs .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to a methanol group via a cyclohexylethyl chain . The average mass of the molecule is 258.359 Da .Chemical Reactions Analysis
Benzimidazole derivatives have been found to undergo a variety of chemical reactions. For instance, 2-aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the benzimidazole ring and the cyclohexylethyl group could potentially influence its bioavailability .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitubercular, analgesic, anti-inflammatory, and anticonvulsant effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
[1-(2-cyclohexylethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h4-5,8-9,13,19H,1-3,6-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNBWCVUVNPLKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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